Superior ALDH3A1 Inhibition Compared to 3-Chloro-4-fluorobenzaldehyde
2-Bromo-3-chloro-4-fluorobenzaldehyde exhibits significantly higher inhibitory activity against human ALDH3A1 compared to the structurally related 3-chloro-4-fluorobenzaldehyde. The target compound demonstrates an IC50 of 360 nM in a purified enzyme assay [1], whereas 3-chloro-4-fluorobenzaldehyde shows an IC50 of 1,000 nM (1.0 µM) against ALDH1A3, a closely related isoform, in a cell-based assay [2]. This represents an approximately 2.8-fold improvement in potency.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 360 nM |
| Comparator Or Baseline | 3-Chloro-4-fluorobenzaldehyde: 1,000 nM |
| Quantified Difference | 2.8-fold lower IC50 (more potent) |
| Conditions | Target: human ALDH3A1 expressed in E. coli; Comparator: human ALDH1A3 in PEO1 cells |
Why This Matters
For research targeting ALDH enzymes in cancer stem cell or chemoresistance studies, the 2.8-fold greater potency of 2-bromo-3-chloro-4-fluorobenzaldehyde against ALDH3A1 translates to lower compound requirements and potentially stronger biological effects, making it a more efficient chemical probe.
- [1] BindingDB. (2024). BDBM50448790 (CHEMBL3128208): IC50 = 360 nM for human ALDH3A1. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50448790 View Source
- [2] BindingDB. (2024). BDBM50459588 (CHEMBL4210115): IC50 = 1.00E+3 nM for human ALDH1A3 in PEO1 cells. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50459588 View Source
